1,3-Dihydroxypropan-2-yl dihydrogen phosphate;2,3-dihydroxypropyl dihydrogen phosphate
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Overview
Description
1,3-Dihydroxypropan-2-yl dihydrogen phosphate and 2,3-dihydroxypropyl dihydrogen phosphate are organic compounds that belong to the class of glycerophosphates. These compounds are esters of glycerol and phosphoric acid, and they play significant roles in various biochemical processes. They are commonly used in biochemical research and have applications in medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydroxypropan-2-yl dihydrogen phosphate can be synthesized through the phosphorylation of glycerol. The reaction typically involves the use of phosphoric acid or its derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 1,3-dihydroxypropan-2-yl dihydrogen phosphate involves large-scale chemical synthesis using similar methods as in the laboratory. The process is optimized for higher yields and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxypropan-2-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glyceraldehyde phosphate.
Reduction: It can be reduced to form glycerol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Glyceraldehyde phosphate.
Reduction: Glycerol.
Substitution: Various substituted glycerophosphates depending on the reagents used.
Scientific Research Applications
1,3-Dihydroxypropan-2-yl dihydrogen phosphate has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Plays a role in metabolic pathways, particularly in glycolysis and gluconeogenesis.
Medicine: Used in the formulation of certain pharmaceuticals and as a supplement in cell culture media.
Industry: Employed in the production of biodegradable polymers and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 1,3-dihydroxypropan-2-yl dihydrogen phosphate involves its role as an intermediate in metabolic pathways. It acts as a substrate for various enzymes, facilitating the transfer of phosphate groups in biochemical reactions. The compound interacts with specific molecular targets, such as kinases and phosphatases, to regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
Glycerol-3-phosphate: Another glycerophosphate with similar biochemical roles.
Glycerol-1-phosphate: Differing in the position of the phosphate group.
Phosphoenolpyruvate: A key intermediate in glycolysis with a similar phosphate group.
Uniqueness
1,3-Dihydroxypropan-2-yl dihydrogen phosphate is unique due to its specific role in metabolic pathways and its ability to act as a precursor for various biochemical compounds. Its structural configuration allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C6H18O12P2 |
---|---|
Molecular Weight |
344.15 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl dihydrogen phosphate;2,3-dihydroxypropyl dihydrogen phosphate |
InChI |
InChI=1S/2C3H9O6P/c4-1-3(5)2-9-10(6,7)8;4-1-3(2-5)9-10(6,7)8/h2*3-5H,1-2H2,(H2,6,7,8) |
InChI Key |
FQGHHOFLIHMGGT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)OP(=O)(O)O)O.C(C(COP(=O)(O)O)O)O |
Origin of Product |
United States |
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